

JNJ-1661010: A Technical Guide to a Selective FAAH Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JNJ-1661010**

Cat. No.: **B1672996**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of **JNJ-1661010**, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of the FAAH signaling pathway and a representative experimental workflow are included to facilitate understanding.

Chemical Structure and Properties

JNJ-1661010, also known as Takeda-25, is a synthetic organic compound belonging to the piperazine aryl urea class of molecules.^[1] Its chemical structure and key properties are summarized below.

Property	Value	Reference
IUPAC Name	N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide	[2]
SMILES	<chem>O=C(NC1=CC=CC=C1)N2CCN(C3=NC(=NS3)C4=CC=CC=C4)CC2</chem>	
Molecular Formula	C ₁₉ H ₁₉ N ₅ OS	
Molecular Weight	365.45 g/mol	
CAS Number	681136-29-8	
Appearance	Crystalline solid	
Purity	≥98%	

Table 1: Physicochemical Properties of **JNJ-1661010**

Property	Value	Conditions	Reference
Solubility	Soluble to 100 mM	In DMSO	
Soluble to 10 mM	In ethanol		

Mechanism of Action and Pharmacology

JNJ-1661010 is a selective and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[\[2\]](#)[\[3\]](#) By inhibiting FAAH, **JNJ-1661010** increases the levels of AEA in the brain and peripheral tissues, thereby potentiating the activity of cannabinoid receptors.[\[3\]](#)

The mechanism of inhibition involves the covalent carbamylation of the catalytic serine residue (Ser241) in the active site of FAAH by the urea carbonyl group of **JNJ-1661010**.[\[3\]](#) Mass spectral analysis of the **JNJ-1661010**-FAAH complex has confirmed this covalent modification, with the aniline fragment acting as a leaving group.[\[3\]](#) Although the inhibition is covalent, it is

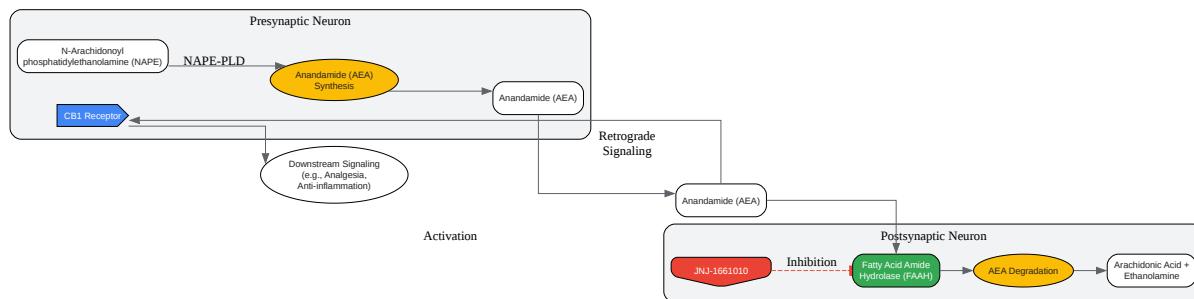

also slowly reversible, as demonstrated by dialysis experiments where enzyme activity can be partially recovered over time.[3]

Table 2: Pharmacological Data for **JNJ-1661010**

Parameter	Species	Value	Reference
IC ₅₀	Human FAAH	12 nM	[2]
IC ₅₀	Rat FAAH	10 nM	
In Vivo Efficacy	Rat	Brain penetrant and active	[2]

Signaling Pathway

The inhibition of FAAH by **JNJ-1661010** leads to an accumulation of anandamide, which then activates cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that are associated with analgesic and anti-inflammatory effects.

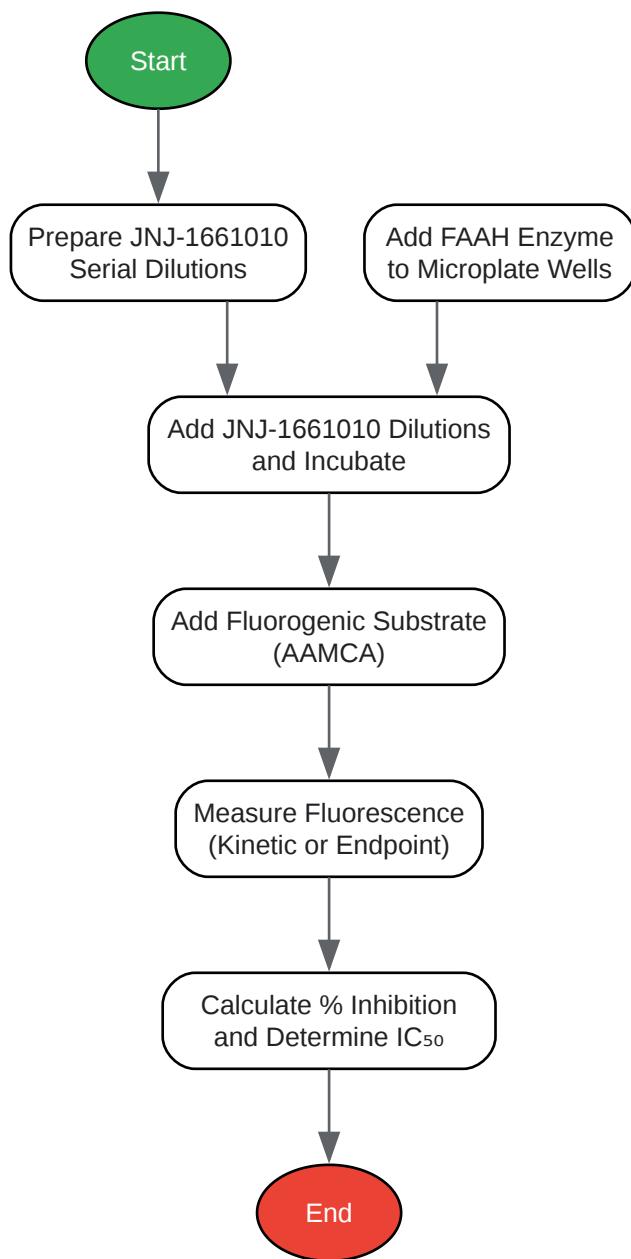
[Click to download full resolution via product page](#)

Caption: FAAH Signaling Pathway and Inhibition by **JNJ-1661010**.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of **JNJ-1661010** against FAAH using a fluorometric assay.


Materials:

- Recombinant human or rat FAAH enzyme
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
- FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

- **JNJ-1661010** stock solution in DMSO
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **JNJ-1661010** in FAAH assay buffer.
- Add a fixed amount of FAAH enzyme to each well of the microplate.
- Add the diluted **JNJ-1661010** solutions to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to each well.
- Immediately measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.
- Monitor the increase in fluorescence over time (kinetic read) or measure the endpoint fluorescence after a fixed incubation period (e.g., 30 minutes).
- Calculate the percent inhibition for each concentration of **JNJ-1661010** and determine the IC₅₀ value by fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for In Vitro FAAH Inhibition Assay.

In Vivo Animal Models

JNJ-1661010 has been evaluated in various animal models of pain and inflammation.^[3] Below are the detailed protocols for two commonly used models.

This model is used to induce mechanical allodynia, a key symptom of neuropathic pain.^{[4][5]}

Animals: Male Sprague-Dawley rats (100-250 g).[4]

Surgical Procedure:

- Anesthetize the rat using an appropriate anesthetic agent.
- Make a dorsal midline incision to expose the L4 to L6 vertebrae.[4]
- Remove the L6 transverse process to expose the L4 to L6 spinal nerves.[4]
- Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[4]
- Close the muscle and fascia with sutures and the skin incision with wound clips.[4]
- Allow the animals to recover for a minimum of 3 days before behavioral testing.[4]

Behavioral Testing (Mechanical Allodynia):

- Place the rat in a testing chamber with a wire mesh floor.
- Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.
- The paw withdrawal threshold is recorded as a measure of mechanical sensitivity.
- Administer **JNJ-1661010** (e.g., intraperitoneally) and repeat the behavioral testing at various time points to assess its analgesic effect.

This model is used to induce thermal hyperalgesia, a measure of inflammatory pain.[6]

Animals: Male Sprague-Dawley rats.

Injury Procedure:

- Anesthetize the rat.
- Create a full-thickness scald burn on a specific area of the skin (e.g., 30% of the total body surface area) by immersing the area in hot water (e.g., 98°C) for a short duration (e.g., 10 seconds) using a template to control the burn size.[6][7]

- Immediately after the injury, provide fluid resuscitation.[8]

Behavioral Testing (Thermal Hyperalgesia):

- Place the rat on a hot plate apparatus with the temperature set to a noxious level (e.g., 55°C).
- Measure the latency for the rat to exhibit a pain response (e.g., licking or jumping).
- Administer **JNJ-1661010** and repeat the hot plate test at different time points to evaluate its effect on thermal hyperalgesia.

Conclusion

JNJ-1661010 is a well-characterized, potent, and selective inhibitor of FAAH with demonstrated efficacy in preclinical models of pain. Its mechanism of action, involving the slow, reversible covalent inhibition of FAAH, leads to the potentiation of endogenous cannabinoid signaling. The detailed chemical, pharmacological, and experimental data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development targeting the endocannabinoid system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 6. Small animal models of thermal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. :: Clinical and Experimental Emergency Medicine [ceemjournal.org]
- To cite this document: BenchChem. [JNJ-1661010: A Technical Guide to a Selective FAAH Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672996#jnj-1661010-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com